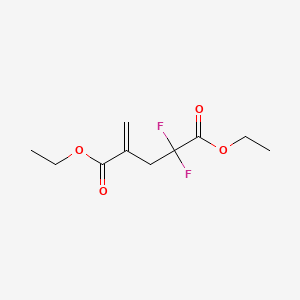

Diethyl 2,2-difluoro-4-methylenepentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2,2-difluoro-4-methylenepentanedioate is a fluorinated organic compound with the molecular formula C₁₀H₁₄F₂O₄ and a molecular weight of 236.21 g/mol . This compound is known for its unique structure, which includes two fluorine atoms and a methylene group attached to a pentanedioate backbone. It is commonly used in various chemical research and industrial applications due to its reactivity and stability.

Métodos De Preparación

The synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate typically involves the reaction of diethyl malonate with difluoromethylene iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluoromethylene intermediate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Diethyl 2,2-difluoro-4-methylenepentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of fluorinated and non-fluorinated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Diethyl 2,2-difluoro-4-methylenepentanedioate serves as a crucial building block in synthesizing more complex fluorinated compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties:

- Building Block for Fluorinated Compounds : It is used to create various derivatives that exhibit enhanced stability and reactivity.

- Reactions : The compound can undergo oxidation, reduction, substitution, and addition reactions, leading to diverse products that are useful in further synthetic pathways.

Biology

In biological research, this compound is investigated for its potential roles in enzyme mechanisms and biological assays:

- Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit dioxygenases involved in DNA demethylation processes. Similar compounds have shown competitive inhibition with co-substrates like α-ketoglutarate in TET enzyme catalytic domains .

- Biological Activity : The compound's structure allows it to interact with various molecular targets, suggesting potential antimicrobial properties against resistant strains of bacteria and fungi.

Medicine

Research is ongoing to explore its potential as a precursor for synthesizing fluorinated drugs:

- Enhanced Metabolic Stability : Fluorinated drugs often exhibit improved metabolic stability and bioavailability, making this compound a promising candidate for drug development.

- Case Studies : Investigations into its effects on specific enzymes have highlighted its potential therapeutic applications in treating diseases related to TET enzyme dysfunctions.

Mecanismo De Acción

The mechanism by which Diethyl 2,2-difluoro-4-methylenepentanedioate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. The methylene group allows for further functionalization, enabling the formation of a wide range of derivatives. Molecular targets and pathways involved in its reactions depend on the specific context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparación Con Compuestos Similares

Diethyl 2,2-difluoro-4-methylenepentanedioate can be compared with other fluorinated compounds such as:

Diethyl 2,2-difluoromalonate: Similar in structure but lacks the methylene group, making it less versatile in certain reactions.

Diethyl 2-fluoromalonate: Contains only one fluorine atom, resulting in different reactivity and stability profiles.

Diethyl 2,2,2-trifluoroethylmalonate: Contains three fluorine atoms, which can lead to increased steric hindrance and different reactivity patterns.

The uniqueness of this compound lies in its combination of two fluorine atoms and a methylene group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.

Actividad Biológica

Diethyl 2,2-difluoro-4-methylenepentanedioate (CAS: 1307857-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H14F2O4

- Molar Mass : 236.21 g/mol

- Density : 1.144 g/cm³ (predicted)

- Boiling Point : 232.8 °C (predicted)

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in metabolic and signaling pathways. The compound's structure allows it to function as an inhibitor of specific enzymes, particularly those involved in oxidative processes.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit dioxygenases, such as TET enzymes, which are crucial for DNA demethylation. For instance, related compounds have demonstrated competitive inhibition with co-substrates like α-ketoglutarate (α-KG) in TET2 catalytic domains, suggesting that this compound may exhibit similar inhibitory properties .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties. The ability to modulate epigenetic factors through enzyme inhibition could lead to reactivation of tumor suppressor genes or downregulation of oncogenes.

- Case Study : A study examining the effects of structurally related pentanedicarboxylic acids on cancer cell lines demonstrated significant reductions in proliferation rates at micromolar concentrations, indicating a potential therapeutic window for this compound .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

| Parameter | Value |

|---|---|

| LD50 (oral) | Not yet determined |

| Cytotoxicity (IC50) | ~11 μM (inhibitory concentration for related compounds) |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

diethyl 2,2-difluoro-4-methylidenepentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O4/c1-4-15-8(13)7(3)6-10(11,12)9(14)16-5-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFZCRCMYROJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC(C(=O)OCC)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.